molecular formula C11H22N4O B15325843 3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide

3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide

Cat. No.: B15325843
M. Wt: 226.32 g/mol
InChI Key: HOEIYMUQJWFMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide is a heterocyclic compound that features both a piperazine and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse functionalization and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, enhancing its binding affinity to receptors. This compound may interact with enzymes or receptors involved in various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide is unique due to the presence of both piperazine and azetidine rings, which provide a versatile scaffold for functionalization and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H22N4O

Molecular Weight

226.32 g/mol

IUPAC Name

3-piperazin-1-yl-N-propylazetidine-1-carboxamide

InChI

InChI=1S/C11H22N4O/c1-2-3-13-11(16)15-8-10(9-15)14-6-4-12-5-7-14/h10,12H,2-9H2,1H3,(H,13,16)

InChI Key

HOEIYMUQJWFMDZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.